Ethyl 5-methyl-4-methylidenehex-2-ynoate
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Overview
Description
Ethyl 5-methyl-4-methylidenehex-2-ynoate is an organic compound with the molecular formula C10H14O2 It is a derivative of hexynoic acid and is characterized by the presence of an ethyl ester group, a methyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4-methylidenehex-2-ynoate typically involves the esterification of 5-methyl-4-methylidenehex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-methylidenehex-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides, alcohols, or other ester derivatives.
Scientific Research Applications
Ethyl 5-methyl-4-methylidenehex-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-methylidenehex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The triple bond in the compound’s structure can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methylhex-2-ynoate: Lacks the methylidene group, resulting in different reactivity and properties.
Methyl 5-methyl-4-methylidenehex-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylidenehex-2-ynoate: Lacks the methyl group, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of both a methylidene and a methyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
80220-88-8 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
ethyl 5-methyl-4-methylidenehex-2-ynoate |
InChI |
InChI=1S/C10H14O2/c1-5-12-10(11)7-6-9(4)8(2)3/h8H,4-5H2,1-3H3 |
InChI Key |
OLIFFHOFHVOINO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(=C)C(C)C |
Origin of Product |
United States |
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